(R)-3-Amino-5,5-dimethylhexanoic acid

Carnitine acyltransferase Stereospecificity Metabolic disease research

(R)-3-Amino-5,5-dimethylhexanoic acid is a chiral, non-proteinogenic beta-amino acid derivative characterized by a branched aliphatic side chain with geminal dimethyl substitution at the 5-position. This compound serves as an isosteric analog of aminocarnitine, lacking the quaternary ammonium positive charge while retaining a carboxylic acid group and a beta-amino group.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Cat. No. B12282213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-5,5-dimethylhexanoic acid
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(CC(=O)O)N
InChIInChI=1S/C8H17NO2/c1-8(2,3)5-6(9)4-7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)/t6-/m0/s1
InChIKeyZBCPPTZVOXHDMT-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Amino-5,5-dimethylhexanoic Acid: A Chiral Beta-Amino Acid Building Block for Carnitine Acyltransferase Research


(R)-3-Amino-5,5-dimethylhexanoic acid is a chiral, non-proteinogenic beta-amino acid derivative characterized by a branched aliphatic side chain with geminal dimethyl substitution at the 5-position. This compound serves as an isosteric analog of aminocarnitine, lacking the quaternary ammonium positive charge while retaining a carboxylic acid group and a beta-amino group [1]. As a carnitine acyltransferase inhibitor, it offers stereospecific activity profiles and represents a valuable tool for investigating carnitine-dependent metabolic pathways, particularly in diabetes and cardiovascular disease research . Its defined (R)-stereochemistry enables precise structure-activity relationship studies distinct from its (S)-enantiomer and other carnitine analogs.

Why Substituting (R)-3-Amino-5,5-dimethylhexanoic Acid with Generic Analogs Fails


Generic substitution with racemic mixtures or alternative carnitine analogs is not scientifically justifiable due to pronounced stereospecificity, divergent charge-dependent binding modes, and isoform-selective inhibition profiles. The (R)-enantiomer exhibits a 5-fold greater inhibitory potency against carnitine acetyltransferase (CAT) compared to the (S)-enantiomer (Ki = 1.9 mM vs. 9.2 mM) [1]. Furthermore, aminocarnitine analogs containing a quaternary ammonium group demonstrate 165-fold increased potency upon N-acetylation, whereas the target compound lacking this charge shows a reversed 10-fold decrease in potency upon acetylation [1]. These divergent structure-activity relationships preclude simple interchangeability and mandate the use of well-defined, single-enantiomer material for reproducible and interpretable experimental outcomes.

Quantitative Evidence Guide: Differentiating (R)-3-Amino-5,5-dimethylhexanoic Acid from Closest Analogs


Stereospecific Inhibition of Carnitine Acetyltransferase (CAT): (R)-Enantiomer is 5-Fold More Potent than (S)-Enantiomer

In a head-to-head kinetic assay, the (R)-enantiomer of 3-amino-5,5-dimethylhexanoic acid (R-(-)-7) demonstrated a Ki of 1.9 mM against carnitine acetyltransferase (CAT), whereas the (S)-enantiomer (S-(+)-7) exhibited a Ki of 9.2 mM. This represents a 4.8-fold difference in inhibitory potency, confirming that the (R)-configuration is essential for optimal binding to the CAT active site [1]. The racemic mixture (7) yielded an intermediate Ki of 2.5 mM, consistent with its composition [1].

Carnitine acyltransferase Stereospecificity Metabolic disease research

Absence of Quaternary Ammonium Charge Reverses N-Acetylation Potency Trend Relative to Aminocarnitine Analogs

In contrast to aminocarnitine (3), where N-acetylation increases CAT inhibitory potency 165-fold (Ki of 4 decreases to 0.024 mM from 4.0 mM), N-acetylation of 3-amino-5,5-dimethylhexanoic acid (7 to 8) results in a 10-fold decrease in potency (Ki of 8 = 25 mM vs. 2.5 mM for 7) [1]. This reversal is attributed to the absence of the quaternary ammonium positive charge, which alters the binding mode and orientation within the CAT active site [1]. The (R)-enantiomer of the free amino acid (Ki = 1.9 mM) remains the most potent form within this series [1].

Isosteric analog Charge-dependent SAR Membrane permeability

Isoform-Selective Inhibition Profile: Weak CPT-2 Activity and No CPT-1 Inhibition

The racemic 3-amino-5,5-dimethylhexanoic acid (7) demonstrates a distinct isoform selectivity profile compared to aminocarnitine (3). While aminocarnitine is a potent competitive inhibitor of both CPT-1 and CPT-2 (IC50 for CPT-2 = 805 nM), the target compound (7) exhibits only weak competitive inhibition of CPT-2 (Ki = 20 mM) and has no detectable effect on CPT-1 [1]. Given the stereospecificity observed with CAT, the (R)-enantiomer is expected to maintain or improve this selectivity profile relative to the racemate [1].

CPT-1 CPT-2 Isoform selectivity Mitochondrial metabolism

Research and Industrial Application Scenarios for (R)-3-Amino-5,5-dimethylhexanoic Acid


Structure-Activity Relationship (SAR) Studies of Carnitine Acyltransferase Active Sites

The (R)-enantiomer of 3-amino-5,5-dimethylhexanoic acid serves as a critical stereospecific probe for mapping the binding determinants of carnitine acyltransferases. Its 5-fold greater potency relative to the (S)-enantiomer [1] allows researchers to define the stereochemical requirements of the CAT active site, while its lack of a quaternary ammonium charge helps elucidate the contribution of ionic interactions to substrate recognition and orientation [1]. Use of the pure (R)-enantiomer ensures maximal signal-to-noise in binding assays and provides a consistent baseline for comparing novel inhibitor designs.

Selective Pharmacological Modulation of Short-Chain Fatty Acid Metabolism in Diabetes Models

In cellular and in vivo models of type 2 diabetes, carnitine acetyltransferase (CAT) has been implicated in regulating mitochondrial acetyl-CoA efflux and glucose homeostasis. (R)-3-Amino-5,5-dimethylhexanoic acid, with its Ki of 1.9 mM against CAT and negligible activity against CPT-1 [1], provides a more selective tool for modulating short-chain acyl-CoA metabolism compared to broad-spectrum carnitine analogs like aminocarnitine. This selectivity is advantageous for dissecting the specific contribution of CAT to diabetic phenotypes without off-target inhibition of long-chain fatty acid oxidation pathways [1].

Chiral Building Block for Beta-Peptide and Foldamer Synthesis

As a conformationally restricted beta-amino acid with a geminal dimethyl-substituted side chain, (R)-3-amino-5,5-dimethylhexanoic acid is a valuable monomer for constructing beta-peptides and peptidomimetic foldamers with enhanced proteolytic stability and predictable secondary structures . The bulky 5,5-dimethyl substitution imparts unique steric and hydrophobic properties that can be exploited to tune peptide aggregation, membrane interaction, and biological activity in ways not achievable with proteinogenic alpha-amino acids or simpler beta-amino acid analogs .

Internal Standard or Reference Compound in Carnitine Acyltransferase Activity Assays

Given its well-characterized, moderate potency inhibition profile against CAT (Ki = 1.9 mM for the (R)-enantiomer) and its commercial availability in defined stereochemical purity, this compound is suitable as a reference inhibitor for validating assay performance in high-throughput screening campaigns targeting carnitine acyltransferases. Its distinct structure and stereospecific activity provide a reliable benchmark for inter-assay and inter-laboratory reproducibility [1].

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